molecular formula C21H20N2O3S2 B2632814 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide CAS No. 923080-96-0

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide

Numéro de catalogue B2632814
Numéro CAS: 923080-96-0
Poids moléculaire: 412.52
Clé InChI: ITOCKQUDYAYFGW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide, also known as BTTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.

Applications De Recherche Scientifique

Antimicrobial and Anti-proliferative Activities

Thiazolyl derivatives, including compounds structurally related to N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide, have been synthesized and evaluated for their biological properties. Research indicates that these compounds possess significant antimicrobial and antiproliferative activities. Certain derivatives have shown better results in terms of minimum inhibitory concentration (MIC) values, suggesting their potential as antimicrobial agents. Furthermore, specific thiazole derivatives have demonstrated promising anti-proliferative properties against cancer cells, such as HCT-116 cells, with notable inhibitory effects (Mansour et al., 2020).

CDK2 Inhibition for Cancer Treatment

Thiazolyl derivatives have been identified as potential inhibitors of cyclin-dependent kinase 2 (CDK2), a protein associated with cell cycle regulation. Initial high-throughput screenings identified compounds with significant inhibitory activity against CDK2, highlighting their potential in cancer treatment. Structure-based drug design and analysis of CDK2-inhibitor complexes have facilitated the rapid development of highly potent and selective inhibitors, demonstrating the utility of these compounds in targeted cancer therapies (Vulpetti et al., 2006).

Pharmacological Properties

Various thiazolyl derivatives have been synthesized and characterized, exhibiting a range of pharmacological properties. These compounds have been found to possess psychotropic, anti-inflammatory, and cytotoxic activities. Their marked sedative action, high anti-inflammatory activity, and selective cytotoxic effects against tumor cell lines highlight their potential as therapeutic agents. Moreover, some synthesized compounds demonstrate antimicrobial action, indicating their broad spectrum of biological activities. The correlation between the biological results and structural characteristics of these compounds has been explored, revealing specific combinations of activities (Zablotskaya et al., 2013).

Propriétés

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-(4-methylphenyl)sulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S2/c1-14-4-7-16(8-5-14)27-10-2-3-20(24)23-21-22-17(12-28-21)15-6-9-18-19(11-15)26-13-25-18/h4-9,11-12H,2-3,10,13H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITOCKQUDYAYFGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCCC(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.